4-{4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
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Description
The compound is a complex organic molecule with several functional groups. It contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen atoms in the rings would likely result in a molecule with several potential sites for hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a base, and the presence of polar groups could make it soluble in polar solvents .Mechanism of Action
Target of Action
Related compounds have shown activity againstMycobacterium tuberculosis H37Ra and PAK4 , suggesting potential targets.
Mode of Action
It’s known that piperazine derivatives can inhibit microtubule synthesis . Furthermore, some analogs have shown to occupy the hydrophobic cavity of the P-loop pocket , which could hint at a similar interaction for this compound.
Biochemical Pathways
Related compounds have shown to suppress the proliferation, migration, and invasion of human gastric cancer cells through downregulation of several pak4-dependent pathways .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra and have been found to inhibit the activity of PAK4 .
Future Directions
Properties
IUPAC Name |
4-[4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-2-19-16(23-9-11-24-12-10-23)20-14(1)21-5-7-22(8-6-21)15-13-17-3-4-18-15/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYCZDWIJRYMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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